(3R)-1-Acetylpyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-1-Acetylpyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Acetylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing chiral catalysts or biocatalysts to achieve the desired stereochemistry. The specific methods and conditions can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-Acetylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R)-1-Acetylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-Acetylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: A similar compound with a pyrrolidine ring but lacking the acetyl group.
Proline: An amino acid with a similar pyrrolidine ring structure but different functional groups.
Uniqueness
(3R)-1-Acetylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its acetyl group and chiral center make it particularly valuable in asymmetric synthesis and chiral drug design.
Biological Activity
(3R)-1-Acetylpyrrolidine-3-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₁NO₃
- Molecular Weight : 155.17 g/mol
The compound features a pyrrolidine ring with an acetyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : Research has shown that derivatives of N-acetylpyrrolidine exhibit significant inhibitory effects on carbohydrate hydrolysis enzymes, particularly α-glucosidase and α-amylase, which are implicated in glucose metabolism and diabetes management .
- Covalent Bond Formation : The aldehyde group present in related compounds can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
1. Antidiabetic Properties
One of the most notable biological activities of this compound is its potential as an antidiabetic agent. Studies indicate that this compound can inhibit enzymes involved in carbohydrate digestion, thereby reducing postprandial glucose levels:
These findings suggest that this compound could be developed into a therapeutic agent for managing type 2 diabetes mellitus.
2. Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may also exhibit neuroprotective properties. Some studies have indicated that related pyrrolidine compounds can act as acetylcholinesterase inhibitors, which are beneficial in the treatment of neurodegenerative diseases like Alzheimer's .
Case Study 1: Inhibition of Carbohydrate Hydrolysis Enzymes
A study conducted on N-substituted acetylpyrrolidine derivatives demonstrated their ability to inhibit α-glucosidase and α-amylase effectively. The experimental setup involved varying concentrations of the compound against these enzymes, showing promising results for potential therapeutic applications in diabetes management .
Case Study 2: Antioxidant Activity
Research has also explored the antioxidant properties of this compound. The compound exhibited significant free radical scavenging activity, which could contribute to its neuroprotective effects and overall health benefits .
Comparison with Related Compounds
A comparison table highlighting the biological activities of this compound and related compounds is provided below:
Compound | α-Glucosidase Inhibition | α-Amylase Inhibition | Neuroprotective Activity |
---|---|---|---|
This compound | High | High | Moderate |
N-(Benzyl)-2-acetylpyrrolidine | Moderate | High | Low |
N-(Tosyl)-2-acetylpyrrolidine | High | Moderate | Moderate |
Properties
IUPAC Name |
(3R)-1-acetylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQQMBBBBFVNMN-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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